molecular formula C11H10O4 B2800397 Ethyl 6-hydroxybenzofuran-2-carboxylate CAS No. 906448-92-8

Ethyl 6-hydroxybenzofuran-2-carboxylate

Cat. No. B2800397
M. Wt: 206.197
InChI Key: POMCYSYSYAUYBI-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxybenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H10O4 . Its IUPAC name is ethyl 6-hydroxy-1-benzofuran-2-carboxylate . The compound has a molecular weight of 206.2 .


Molecular Structure Analysis

The InChI code for Ethyl 6-hydroxybenzofuran-2-carboxylate is 1S/C11H10O4/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6,12H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl 6-hydroxybenzofuran-2-carboxylate is a solid at room temperature . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 2.26, indicating its lipophilicity . Its water solubility is 0.18 mg/ml .

Scientific Research Applications

Synthesis of Hydroxybenzofuran Derivatives

Ethyl 6-hydroxybenzofuran-2-carboxylate is utilized in the synthesis of various hydroxybenzofuran derivatives. For example, its Micheal addition with benzoquinone leads to ethyl 2-(methoxy or dimethoxy phenyl)-5-hydroxybenzofuran 3-carboxylates. These compounds are then converted into hydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-ones under specific conditions (Mcpherson & Ponder, 1976).

Potential Anti-Tumor Agents

Research has identified derivatives of ethyl 6-hydroxybenzofuran-2-carboxylate as potent anti-tumor agents. A study designed and synthesized biologically stable derivatives of this compound, which exhibited selective cytotoxicity against tumorigenic cell lines (Hayakawa et al., 2004).

Novel Syntheses in Medicinal Chemistry

Ethyl 6-hydroxybenzofuran-2-carboxylate plays a role in the synthesis of a variety of medicinal compounds. Its reactions and derivations have been explored in the context of producing new chemical structures with potential therapeutic applications, such as in the synthesis of Piperidine Substituted Benzothiazole Derivatives (Shafi, Rajesh, & Senthilkumar, 2021).

Contributions to Green Chemistry

The compound is also significant in green chemistry. Its use in the carboxylation of hydroxyarens with metal alkyl carbonates offers an environmentally friendly method for synthesizing hydroxybenzoic and hydroxynaphthoic acids, which have broad practical applications (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).

Optical Characterizations for Photodiode Applications

In the field of optical materials, ethyl 6-hydroxybenzofuran-2-carboxylate derivatives have been studied for their potential in photodiode applications. Their optical characterizations, including their unique optical response representations, are of interest for designing and manufacturing organic photodiodes (Elkanzi et al., 2020).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran compounds, including Ethyl 6-hydroxybenzofuran-2-carboxylate, have attracted attention due to their biological activities and potential applications as drugs . Future research may focus on exploring these activities further and developing new synthesis methods for benzofuran derivatives .

properties

IUPAC Name

ethyl 6-hydroxy-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMCYSYSYAUYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-hydroxybenzofuran-2-carboxylate

Synthesis routes and methods I

Procedure details

Quantity
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 6-benzyloxy-benzofuran-2-carboxylic acid ethyl ester (8.1 g, 27 mmol) in EtOAc/EtOH (3/1, 130 mL) was added Pd/C (0.8 g). The reaction mixture was shaken in a Parr Shaker under H2 (50 psi, 12 h). The reaction mixture was filtered (Celite®), washed with EtOAC (400 mL) and EtOH (100 mL). The filtrate was concentrated and the resulting residue was purified by silica gel flash chromatography using EtOAc:hexanes (0-50%) to provide the title compound as colorless solid (3.9 g, 70%). MS (ESI): mass calcd. for C11H10O4, 206.1.0; m/z found, 207.1 [M+H]+. 1H NMR (400 MHz, CDCl3): 7.50 (d, J=8.6, 1H), 7.46 (d, J=0.8, 1H), 7.25-7.23 (m, 1H), 6.90 (dd, J=8.5, 2.2, 1H), 6.12 (s, 1H), 4.57-4.30 (m, 2H), 1.49-1.31 (m, 3H).
Quantity
8.1 g
Type
reactant
Reaction Step One
Name
EtOAc EtOH
Quantity
130 mL
Type
solvent
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Name
Quantity
0.8 g
Type
catalyst
Reaction Step One
Yield
70%

Citations

For This Compound
2
Citations
M Zhu, Q Shan, L Ma, B Dong, J Wang, G Zhang… - European Journal of …, 2023 - Elsevier
The development of dual inhibitors of HIV-1 protease and reverse transcriptase is an attractive strategy for multi-target therapeutic of AIDS, which may be privileged in delaying the …
Number of citations: 2 www.sciencedirect.com
J Liu, F Jiang, Y Jin, Y Zhang, J Liu, W Liu… - European journal of …, 2012 - Elsevier
Thirty-two 2-substituted ethenesulfonic acid ester derivatives were designed, synthesized, and evaluated for their inhibitory activities against protein tyrosine phosphatase 1B (PTP1B) …
Number of citations: 31 www.sciencedirect.com

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